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molecular formula C12H11ClF3NO2 B8344624 7-Chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine

7-Chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8344624
M. Wt: 293.67 g/mol
InChI Key: BYBQFZBFUPWDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Heat a mixture of 6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine (120 g, 0.4629 mol) and toluene (14.4 L) to 70° C. for 45 min until most of the starting material is dissolved. Add diisobutylamine (1.197 g, 1.62 mL, 9.26 mmol) followed by addition of sulfuryl chloride (62.48 g, 37.19 mL, 0.463 mol) in toluene (360 mL) over 20 min. Stir the reaction mixture for 50 min and then add additional sulfuryl chloride (4.536 g, 2.70 mL, 0.0336 mol) neat and stir the reaction mixture for 15 min at 70° C. Cool the reaction mixture to 24° C. over 30 min and then add 1N hydrochloric acid (2.00 L). Separate, wash the organic layer with saturated aqueous NaHCO3 (2.00 L), brine (2.00 L) and then dry over Na2SO4. Filter and remove the solvent with a rotary evaporator at 70° C. until about 672.5 g remains using the minimum effective vacuum in order to maintain a vapor phase sufficient to prevent drying above the solvent line and self-seeding, thus preventing crystallization under these conditions. Using toluene heated to 70° C., transfer the light-yellow solution to a preheated (70° C.) 3-neck flask equipped with a mechanical stirrer. Lower the temperature to 58° C. over 1 h. If available, seed the solution with crystals of 7-chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine from a prior synthesis to enhance crystallization. After 30 min, reduce the temperature further to 55° C. and observe the initiation of the crystallization process. Hold the temperature at 55° C. for 2 h. followed by 4 h. at 45° C., then turn off the heat allowing the mixture to slowly reach 24° C. (ambient temperature). After stirring for 8 h. with the heat off, cool the mixture to 0° C. for 2 h. followed by 2 h. at −10° C. Collect the resulting dense, white, granular crystals by vacuum filtration at −10° C. Rinse the crystals twice with cold (−10° C.) toluene and vacuum dry at 50° C., 5 Torr, for 12 h., to obtain the desired intermediate as a white solid (120.7 g, 99.5% purity, 88.8%): mp 133-134° C. MS (ES+) m/z 294 (M+H)+. Anal. Calc'd for C12H11ClF3NO2: C, 49.08; H, 3.78; N, 4.77; Cl, 12.07. Found: C, 49.01; H, 3.63; N, 4.72; Cl, 12.32.
Name
6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
14.4 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
37.19 mL
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
1.62 mL
Type
catalyst
Reaction Step Three
Quantity
2.7 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:12]2[CH2:11][CH2:10][N:9]([C:13](=[O:18])[C:14]([F:17])([F:16])[F:15])[CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:22])(=O)=O.Cl>C1(C)C=CC=CC=1.C(NCC(C)C)C(C)C.S(Cl)(Cl)(=O)=O>[Cl:22][C:3]1[CH:4]=[CH:5][C:6]2[CH2:7][CH2:8][N:9]([C:13](=[O:18])[C:14]([F:17])([F:15])[F:16])[CH2:10][CH2:11][C:12]=2[C:2]=1[OH:1]

Inputs

Step One
Name
6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
120 g
Type
reactant
Smiles
OC1=CC=CC=2CCN(CCC21)C(C(F)(F)F)=O
Name
Quantity
14.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
37.19 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
360 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.62 mL
Type
catalyst
Smiles
C(C(C)C)NCC(C)C
Step Four
Name
Quantity
2.7 mL
Type
catalyst
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
STIRRING
Type
STIRRING
Details
stir the reaction mixture for 15 min at 70° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Separate
WASH
Type
WASH
Details
wash the organic layer with saturated aqueous NaHCO3 (2.00 L), brine (2.00 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator at 70° C. until about 672.5 g
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a vapor phase sufficient
CUSTOM
Type
CUSTOM
Details
to prevent drying above the solvent line and self-seeding
CUSTOM
Type
CUSTOM
Details
crystallization under these conditions
TEMPERATURE
Type
TEMPERATURE
Details
Using toluene heated to 70° C.
CUSTOM
Type
CUSTOM
Details
to a preheated (70° C.) 3-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
WAIT
Type
WAIT
Details
Lower the temperature to 58° C. over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
If available, seed the solution with crystals of 7-chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine from a prior synthesis
CUSTOM
Type
CUSTOM
Details
crystallization
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
further to 55° C.
CUSTOM
Type
CUSTOM
Details
at 55° C.
CUSTOM
Type
CUSTOM
Details
for 2 h.
Duration
2 h
WAIT
Type
WAIT
Details
followed by 4 h. at 45° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to slowly reach 24° C. (ambient temperature)
STIRRING
Type
STIRRING
Details
After stirring for 8 h. with the
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
heat off
TEMPERATURE
Type
TEMPERATURE
Details
cool the mixture to 0° C. for 2 h.
Duration
2 h
WAIT
Type
WAIT
Details
followed by 2 h. at −10° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Collect the resulting dense, white, granular crystals
FILTRATION
Type
FILTRATION
Details
by vacuum filtration at −10° C
WASH
Type
WASH
Details
Rinse the crystals twice with cold (−10° C.) toluene and vacuum
CUSTOM
Type
CUSTOM
Details
dry at 50° C.
WAIT
Type
WAIT
Details
5 Torr, for 12 h.
Duration
12 h

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=C(C2=C(CCN(CC2)C(C(F)(F)F)=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 120.7 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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